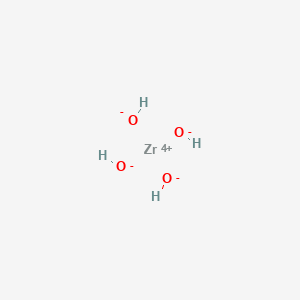
Zirconium hydroxide
Cat. No. B077722
Key on ui cas rn:
14475-63-9
M. Wt: 159.25 g/mol
InChI Key: HAIMOVORXAUUQK-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Patent
US08298979B2
Procedure details


A dispersion liquid was prepared by adding 100 g (31 g in terms of ZrO2) of zirconium hydroxide to 100 g of water, followed by well stirring. Next, as a first addition of oxalic acid, 31.7 g (a mol ratio of oxalic acid to Zr=1.0) of oxalic acid dihydrate was added to the dispersion liquid, followed by heating at 90° C. for 15 minutes. Next, as a second addition of oxalic acid, 15.8 g (a mol ratio of oxalic acid to Zr=0.5) of oxalic acid dihydrate was added to the dispersion liquid, followed by heating at 90° C. for 15 minutes to obtain a sol. When diluted to 0.5% by weight in terms of ZrO2, the zeta potential of the sol was −61 mV and the particle diameter D50 was 65 nm.









Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Zr+4:2].[OH-].[OH-].[OH-].[C:6]([OH:11])(=[O:10])[C:7]([OH:9])=[O:8].O.O.[C:14]([OH:19])(=[O:18])[C:15]([OH:17])=[O:16].[O-2].[Zr+4].[O-2]>O>[C:6]([O-:11])(=[O:10])[C:7]([O-:9])=[O:8].[Zr+4:2].[C:14]([O-:19])(=[O:18])[C:15]([O-:17])=[O:16] |f:0.1.2.3.4,6.7.8,9.10.11,13.14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Zr+4].[OH-].[OH-].[OH-]
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Zr+4].[O-2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by well stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A dispersion liquid was prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the dispersion liquid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the dispersion liquid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating at 90° C. for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a sol. When
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Zr+4].C(C(=O)[O-])(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
